Nitrotetralone

Description

Significance of Nitrotetralone Scaffolds in Organic Synthesis Research

The this compound scaffold is of considerable interest in organic synthesis primarily because it serves as a versatile precursor for a wide range of more complex molecules. The presence of the nitro group, a strong electron-withdrawing group, and the ketone functionality allows for a variety of chemical transformations. The nitro group can be readily converted into other functional groups, such as amines, which are pivotal in the synthesis of pharmacologically active compounds. materialsciencejournal.org

This compound derivatives are key intermediates in the synthesis of compounds with potential medicinal applications. For example, 6-methoxy-5-nitro-1-tetralone and its 7-nitro isomer are precursors for tubulin binding ligands. materialsciencejournal.org Additionally, nitro-substituted 5-methoxy-1-tetralones have been synthesized as precursors for antagonists of the transient receptor potential vanilloid 1 (TRPV1). materialsciencejournal.org The strategic placement of the nitro group on the tetralone ring is crucial for the subsequent synthesis of these biologically active molecules. nih.gov

The utility of the this compound framework also extends to asymmetric synthesis, where it can be used as a nucleophile in palladium-catalyzed allylic alkylation reactions to produce α-allylated nitrotetralones with high enantioselectivity. nih.gov This highlights the importance of nitrotetralones in constructing chiral molecules, which is of paramount importance in drug discovery and development.

Overview of Foundational Academic Studies on Nitrotetralones

Early academic studies on nitrotetralones focused on the fundamental methods of their synthesis, primarily through the nitration of 1-tetralone (B52770). Researchers have explored various nitrating agents and reaction conditions to control the regioselectivity of the nitration, aiming to introduce the nitro group at specific positions on either the aromatic or the aliphatic ring of the tetralone scaffold. materialsciencejournal.org

A significant body of research has been dedicated to the direct nitration of the aromatic ring of 1-tetralone. Studies have shown that the reaction conditions, such as temperature, reaction time, and the composition of the nitrating mixture, have a profound impact on the yield and the isomeric distribution of the products. materialsciencejournal.org For instance, the use of a mixture of sulfuric acid and fuming nitric acid at low temperatures has been a common method, though it often results in a mixture of isomers and requires careful control to avoid side reactions. materialsciencejournal.org

Other foundational work has explored alternative synthetic routes, such as the intramolecular acylation of nitro-precursors. For example, 7-nitro-1-tetralone (B1293709) has been synthesized via the intramolecular acylation of p-nitro-γ-phenylbutyric acid. materialsciencejournal.org Another approach involves the oxidation of nitrotetralin precursors. materialsciencejournal.org

The synthesis of 2-nitro-1-tetralone, with the nitro group on the aliphatic ring, has also been a subject of study. Feuer et al. developed a method using alkyl nitrates and potassium alkoxides, demonstrating the feasibility of introducing the nitro group adjacent to the ketone. materialsciencejournal.org These foundational studies have laid the groundwork for the use of nitrotetralones as versatile building blocks in modern organic synthesis.

The following table summarizes various methods for the nitration of 1-tetralone as reported in the literature, showcasing the diversity of approaches and the resulting product distributions. materialsciencejournal.org

| Entry | Nitrating Agent | Solvent | Temperature | Product(s) and Yield(s) |

| 1 | H₂SO₄ / fuming HNO₃ | - | ≤0°C | 7-nitro-1-tetralone (25%) |

| 2 | H₂SO₄ / HNO₃ | - | -15°C to ambient | 7-nitro-1-tetralone (55%), 5-nitro-1-tetralone (26%) |

| 3 | fuming HNO₃ | - | <8°C | 7-nitro-1-tetralone (exclusive product) |

| 4 | NH₄NO₃ / TFAA | Dichloromethane (B109758) | Ice/NaCl bath | 7-nitro-1-tetralone (58%) |

| 5 | HNO₃ in AcOH (on 5-hydroxy-1-tetralone) | Acetic Acid | Room Temperature | 6-nitro isomer (47%), 6,8-dinitro isomer (19%) |

| 6 | HNO₃ in AcOH (on 5-hydroxy-1-tetralone) | Acetic Acid | Reflux | 6-nitro isomer (21%), 8-nitro isomer (48%), 6,8-dinitro isomer (9%) |

| 7 | H₂SO₄ / HNO₃ (on 6-methoxy-1-tetralone) | Acetone (B3395972) | 0°C | 7-nitro isomer (30%), 5-nitro isomer (35%) |

| 8 | Cu(NO₃)₂ / Ac₂O (on 5-methoxy-1-tetralone) | Diethyl ether | Room Temperature | - |

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

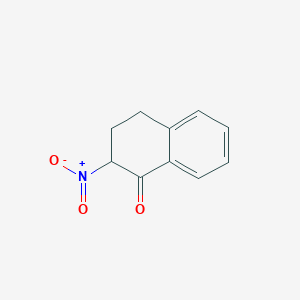

IUPAC Name |

2-nitro-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C10H9NO3/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-4,9H,5-6H2 |

InChI Key |

AFWGQFSYASSTII-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC=CC=C2C(=O)C1[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Nitrotetralone Systems

Regioselective and Stereoselective Nitration Approaches

Regioselective and stereoselective nitration approaches are paramount in nitrotetralone synthesis, ensuring that the nitro group is introduced at a specific position on either the aromatic or aliphatic ring, and controlling the spatial arrangement of substituents.

Direct nitration involves the direct introduction of a nitro group onto the tetralone ring. This approach often requires careful selection of nitrating agents and reaction conditions to control the position of nitration and minimize unwanted byproducts.

Nitric acid, often in combination with acetic anhydride (B1165640), is a widely employed nitrating agent. The active nitrating species in such systems is frequently suggested to be acetyl nitrate (B79036) (AcONO₂), formed from the reaction of nitric acid and acetic anhydride. wikidata.orgfishersci.ca

Research findings demonstrate the regioselective nature of this method:

The slow addition of fuming nitric acid to 1-tetralone (B52770) (PubChem CID: 10724) at temperatures below 8°C exclusively yields 7-nitro-1-tetralone (B1293709) (PubChem CID: 38445). nih.gov

For substituted tetralones, the regioselectivity can vary significantly. Mahana et al. utilized nitric acid in acetic acid for the nitration of 5-hydroxy-1-tetralone (B126574) (PubChem CID: 119921). At room temperature, the 6-nitro isomer was isolated as the major product with a 47% yield, alongside 6,8-dinitro-1-tetralone at 19% yield. nih.gov When the reaction was conducted under reflux conditions, the product distribution shifted, yielding 6-nitro (21%), 8-nitro (48%), and 6,8-dinitro (9%) isomers. nih.gov

Devkota et al. reported the synthesis of nitro derivatives of 6-methoxy-1-tetralone (B92454) (PubChem CID: 14112) using nitric acid and acetic acid with acetic anhydride as a solvent. The reaction was initiated at 0°C for 20 minutes and then stirred at ambient temperature for 20 hours. nih.gov

Pinney et al. achieved the nitration of 6-methoxy-1-tetralone by stirring it in acetone (B3395972) with sulfuric acid/nitric acid at 0°C for 6 hours, leading to the isolation of 7-nitro and 5-nitro isomers in 30% and 35% yields, respectively. nih.gov

Generally, direct nitration methods can be low-yielding, and maintaining low temperatures and a slow addition rate of the nitrating agent are crucial for better yields. nih.gov

Table 1: Regioselectivity and Yields in Nitric Acid and Acetic Anhydride Mediated Nitrations of Tetralones

| Substrate (PubChem CID) | Nitrating Agent & Conditions | Major Product (Isomer) (PubChem CID) | Yield (%) | Other Products (Yield %) | Reference |

| 1-Tetralone (10724) | Fuming HNO₃, <8°C | 7-nitro-1-tetralone (38445) | Exclusive | N/A | nih.gov |

| 5-Hydroxy-1-tetralone (119921) | HNO₃/AcOH, Room Temperature | 6-nitro-1-tetralone | 47 | 6,8-dinitro-1-tetralone (19) | nih.gov |

| 5-Hydroxy-1-tetralone (119921) | HNO₃/AcOH, Reflux | 8-nitro-1-tetralone | 48 | 6-nitro (21), 6,8-dinitro (9) | nih.gov |

| 6-Methoxy-1-tetralone (14112) | HNO₃/AcOH in Ac₂O, 0°C then RT | Nitro derivatives | N/A | N/A | nih.gov |

| 6-Methoxy-1-tetralone (14112) | H₂SO₄/HNO₃ in Acetone, 0°C, 6h | 7-nitro-1-tetralone, 5-nitro-1-tetralone | 30, 35 | N/A | nih.gov |

The system comprising ammonium (B1175870) nitrate (PubChem CID: 22985) and trifluoroacetic anhydride (TFAA) (PubChem CID: 9845) has emerged as an effective nitrating agent, particularly for N-nitration and certain aromatic nitrations. charchem.orggichd.orgwikidoc.org This mixture generates anhydrous nitronium triflate (NO₂OSO₂CF₃), which acts as a potent nitrating species. charchem.orggichd.org

In the context of tetralone nitration, this system provides a regioselective pathway:

Nitration of 1-tetralone with TFAA and ammonium nitrate in a cooling mixture (ice/NaCl) afforded 7-nitro-1-tetralone (PubChem CID: 38445) in a 58% yield. Dichloromethane (B109758) (DCM) was utilized as the solvent for this reaction. nih.gov

The molar ratio of the perfluorinated aliphatic acid anhydride to the ammonium nitrate can be varied significantly, typically ranging from 25:1 to 1:25. sarchemlabs.com For the aromatic compound, the molar ratio of ammonium nitrate or metal nitrate is advantageously between 0.5:1 and 1:15. sarchemlabs.com

Table 2: Nitration of 1-Tetralone using Ammonium Nitrate and Trifluoroacetic Anhydride

| Substrate (PubChem CID) | Nitrating Agent & Conditions | Product (Isomer) (PubChem CID) | Yield (%) | Solvent | Reference |

| 1-Tetralone (10724) | NH₄NO₃/TFAA, Ice/NaCl cooling mixture | 7-nitro-1-tetralone (38445) | 58 | Dichloromethane | nih.gov |

This methodology, often referred to as the "anionic nitration method of Feuer," is particularly effective for introducing a nitro group onto the aliphatic ring of cyclic ketones, including tetralones. nih.govwikipedia.org

Feuer et al. successfully synthesized 2-nitro-1-tetralone from 1-tetralone (PubChem CID: 10724) by employing alkyl nitrates (such as ethyl, propyl, butyl, or amyl nitrates) in the presence of potassium alkoxides (e.g., potassium tert-butoxide, PubChem CID: 23665647). nih.gov

Crucially, the reaction requires non-alcoholic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), toluene (B28343), or hexane, as even small amounts of alcohol can significantly reduce the product yield (2.5-5% reduction). nih.gov

Optimal reaction conditions typically involve low temperatures, around -30°C. nih.gov For instance, using amyl nitrate with potassium tert-butoxide, 1-tetralone yielded the potassium salt of the 2-nitro derivative in 46.2% yield, which upon acidification to pH 3.0, afforded 2-nitro-1-tetralone. nih.gov

Experiments with dl-, d-, or l-2-octyl nitrates and potassium ethoxide at various temperatures (0°C, 22°C, and 40°C) consistently produced optically inactive 2-nitro-1-tetralone. This suggests that the potassium salt of 2-nitro-1-tetralone exists in a form that leads to a racemic product upon acidification. nih.gov

High purity of potassium tert-butoxide is essential for the successful precipitation of the potassium nitronate salt, which is an intermediate in this reaction. wikipedia.org

Table 3: Aliphatic Nitration of 1-Tetralone using Alkyl Nitrates and Potassium Alkoxides

| Substrate (PubChem CID) | Alkyl Nitrate (R) | Base (PubChem CID) | Solvent | Temperature (°C) | Product (Isomer) | Yield (%) | Notes | Reference |

| 1-Tetralone (10724) | Amyl | Potassium tert-butoxide (23665647) | Et₂O, THF, Toluene, Hexane (non-alcoholic) | -30 | 2-nitro-1-tetralone | 46.2 | Isolated as potassium salt, then acidified | nih.gov |

| 1-Tetralone (10724) | 2-Octyl (dl, d, l) | Potassium ethoxide | N/A | 0, 22, 40 | 2-nitro-1-tetralone | N/A | Optically inactive product | nih.gov |

Indirect nitration strategies involve introducing the nitro group onto a precursor molecule, followed by a cyclization step to form the this compound system. This approach can offer greater control over regioselectivity, especially for positions that are challenging to functionalize directly.

A highly efficient two-step method for synthesizing 4-nitrotetralone derivatives involves the selective side-chain nitration of methyl-substituted acryloylbenzenes, followed by an intramolecular Michael addition. nih.govwikipedia.orgwikipedia.orgfishersci.atfishersci.fiatamanchemicals.com

The first step involves the reaction of polymethyl-substituted acryloylbenzenes (a general class of compounds) with fuming nitric acid (PubChem CID: 944) in acetic anhydride (PubChem CID: 7918). This reaction selectively nitrates the side-chain at the ortho-position, yielding 2-(nitromethyl)alkenoylbenzenes. nih.govwikipedia.orgwikipedia.orgfishersci.atfishersci.fiatamanchemicals.comsigmaaldrich.com The acryloyl group effectively directs this side-chain nitration. wikipedia.org

In the second step, the resulting 2-(nitromethyl)alkenoylbenzenes undergo a smooth intramolecular Michael addition. The nitromethyl group acts as a Michael donor, leading to the exclusive formation of 4-nitro-1-tetralones. nih.govwikipedia.orgwikipedia.org This cyclization is typically promoted by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (PubChem CID: 81184) or triethylamine (B128534) (TEA) (PubChem CID: 8471), in solvents like dichloromethane at room temperature or refluxing ethanol. wikipedia.orgwikipedia.org

The yields for both steps in this two-step method are reported to be excellent. wikipedia.org

For compounds with a substituent on the olefinic β-carbon, the Michael reaction can lead to a mixture of cis and trans adducts. The relative ratios of these stereoisomers are influenced by the steric factors of the substituents and the nature of the base employed. For instance, bulky substituents or the use of solid bases like KF/alumina can favor a high trans/cis ratio. wikipedia.org

Table 4: Synthesis of 4-Nitrotetralones via Side-chain Nitration and Intramolecular Michael Addition

| Step | Reaction Type | Substrate | Reagents & Conditions | Product Type | Yield (%) | Stereoselectivity | Reference |

| 1 | Side-chain Nitration | Polymethyl-substituted Acryloylbenzenes | Fuming HNO₃/Ac₂O | 2-(Nitromethyl)alkenoylbenzenes | Satisfactory | Regioselective (ortho-position) | nih.govwikipedia.orgwikipedia.org |

| 2 | Intramolecular Michael Addition | 2-(Nitromethyl)alkenoylbenzenes | Base (DBU (81184) or TEA (8471)), DCM or refluxing EtOH | 4-nitro-1-tetralones | Good | Variable (cis/trans ratio depends on steric factors and base) | wikipedia.orgwikipedia.org |

Indirect Nitration and Cyclization Strategies

Nitration of Tetralin Derivatives Preceding Oxidation

One approach to synthesizing nitrotetralones involves the nitration of tetralin derivatives, followed by an oxidation step. This method typically begins with the nitration of tetralin, which yields a mixture of regioisomers, primarily 5-nitrotetralin and 6-nitrotetralin. Subsequent chromatographic purification is often required to isolate specific isomers, such as 5-nitrotetralin. materialsciencejournal.org

Table 1: Nitration of Tetralin Derivatives Preceding Oxidation

| Starting Material | Nitrating Agent | Oxidation Agent | Conditions | Products | Overall Yield |

| Tetralin | (Nitration) | CrO₃ | AcOH, 70-80°C, >2 hours | 5-nitro, 6-nitro, 7-nitro, 8-nitro-1-tetralones | 8.4% |

Intramolecular Acylation of Nitro-Precursors

Intramolecular acylation reactions provide an alternative pathway for the synthesis of nitrotetralones, particularly 1-tetralone derivatives. This strategy often involves the cyclization of nitro-substituted butyric acid precursors. For example, 7-nitro-1-tetralone has been synthesized through the intramolecular acylation of p-nitro-γ-phenylbutyric acid. materialsciencejournal.org This reaction is typically carried out in the presence of phosphoric acid (H₃PO₄) at elevated temperatures (120-125°C) for a short duration (0.5 hours), often using solvents like toluene or anisole. materialsciencejournal.org While this protocol can yield the nitro derivative, it may sometimes be a minor or side product. materialsciencejournal.org

Table 2: Intramolecular Acylation of Nitro-Precursors

| Precursor | Reagents/Conditions | Products | Yield |

| p-nitro-γ-phenylbutyric acid | H₃PO₄, 120-125°C, 0.5 h, toluene/anisole | 7-nitro-1-tetralone (minor/side product) | - |

| 4-(2-nitrobenzene)butyric acid | FSO₃H, reflux | 5-nitro-1-tetralone, 7-nitro-1-tetralone | 68% |

| 4-(2-nitrobenzene)butanonitrile | FSO₃H, reflux | 5-nitro-1-tetralone (exclusive) | 68% |

| 4-(2-nitrobenzene)butyric acid | FSO₃H, SbF₅, reflux | 5-nitro-1-tetralone (exclusive) | 81% |

Enantioselective Synthesis of Chiral Nitrotetralones

The enantioselective synthesis of chiral nitrotetralones is a critical area of research, as different enantiomers of a molecule can exhibit distinct biological activities. wikipedia.org This field focuses on creating new elements of chirality in the this compound structure, favoring the formation of one stereoisomer over another. wikipedia.org

Asymmetric Catalysis in this compound Construction

Asymmetric catalysis plays a pivotal role in the enantioselective construction of chiral nitrotetralones. This approach utilizes chiral catalysts to induce asymmetry during the reaction. wikipedia.org For instance, the synthesis of chiral tetra-substituted 2-nitro-1-tetralone has been achieved through an enantioselective Tamura cycloaddition reaction. materialsciencejournal.org This reaction involves α-branched nitro-olefins and homophthalic anhydride in the presence of a cinchonidine-derived squaramide as a chiral catalyst. materialsciencejournal.org Optimal enantiomeric excess (ee) values, up to 88%, have been observed when diethyl ether (Et₂O) is used as the solvent. materialsciencejournal.org The presence of 4Å molecular sieves has also been noted to influence the enantiomeric excess, depending on the nature of the substituent on the nitro olefins. materialsciencejournal.org

Asymmetric catalysis is a broad field, and various chiral catalysts, including N-heterocyclic carbenes (NHCs) and chiral thioureas, have been explored for enantioselective cycloaddition and cyclization reactions to generate chiral heterocyclic compounds, which could be relevant to this compound construction. rsc.orgsioc-journal.cnbeilstein-journals.orgoaepublish.com

Enantioselective Tamura Cycloaddition Reactions

The enantioselective Tamura cycloaddition reaction is a specific and effective method for synthesizing chiral nitrotetralones. As mentioned, Nath and co-workers successfully utilized this reaction for the synthesis of chiral tetra-substituted 2-nitro-1-tetralone. materialsciencejournal.org This [4+2] cycloaddition involves the reaction of α-branched nitro-olefins with homophthalic anhydride. The critical element for achieving enantioselectivity is the use of a chiral catalyst, such as a cinchonidine-derived squaramide. materialsciencejournal.org The reaction conditions, including the choice of solvent (e.g., Et₂O for 88% ee) and the presence of molecular sieves, are crucial for controlling the enantiomeric excess of the product. materialsciencejournal.org This methodology highlights the potential of cycloaddition reactions in constructing complex chiral this compound systems with high stereocontrol.

Table 3: Enantioselective Tamura Cycloaddition for Nitrotetralones

| Reactants | Chiral Catalyst | Solvent | Enantiomeric Excess (ee) | Notes |

| α-branched nitro-olefins, homophthalic anhydride | Cinchonidine-derived squaramide | Et₂O | 88% | 4Å molecular sieves influence ee materialsciencejournal.org |

Divergent Synthetic Pathways to this compound Isomers

Divergent synthesis refers to a strategy where multiple structurally distinct products, including stereoisomers or regioisomers, can be obtained from a common starting material or intermediate by varying reaction conditions or modifying the substrate. beilstein-journals.orgnih.gov This approach is highly valuable for generating libraries of compounds from a single precursor, which is particularly useful in drug discovery and materials science. mdpi.commdpi.com

For this compound isomers, divergent synthetic pathways would involve a common intermediate that can be selectively transformed into different this compound regioisomers (e.g., 5-nitro, 6-nitro, 7-nitro, 8-nitro-1-tetralone) or even different structural isomers (e.g., 1-tetralone vs. 2-tetralone (B1666913) derivatives, if applicable to nitration). While the provided search results primarily discuss the formation of mixtures of isomers in direct nitration or the separation of specific isomers, the concept of divergent synthesis implies a controlled branching from an intermediate to yield specific isomers.

For example, the nitration of 1-tetralone can lead to various nitrated products on the aromatic ring, and direct nitration is often low yielding and produces mixtures. materialsciencejournal.org However, alternative indirect preparations of substituted nitrotetralones have been reported to achieve better control over regioselectivity. materialsciencejournal.org For instance, the reaction of 4-(2-nitrobenzene)butyric acid with FSO₃H can yield both 5-nitro and 7-nitro-1-tetralones, while a slight modification (using 4-(2-nitrobenzene)butanonitrile) can lead exclusively to 5-nitro-1-tetralone. materialsciencejournal.org This demonstrates a form of divergent synthesis where subtle changes in the precursor or conditions can direct the formation of specific isomers. The use of superacids can further enhance the selectivity for a particular isomer. materialsciencejournal.org

Table 4: Divergent Synthesis of this compound Isomers (Illustrative Examples)

| Common Precursor/Intermediate | Divergent Condition 1 | Resulting Isomer 1 | Divergent Condition 2 | Resulting Isomer 2 |

| 4-(2-nitrobenzene)butyric acid | FSO₃H, reflux | 5-nitro-1-tetralone, 7-nitro-1-tetralone | FSO₃H, SbF₅, reflux | 5-nitro-1-tetralone (exclusive) materialsciencejournal.org |

| 4-(2-nitrobenzene)butanonitrile | FSO₃H, reflux | 5-nitro-1-tetralone (exclusive) materialsciencejournal.org | N/A | N/A |

Mechanistic Investigations of Nitrotetralone Reactions

Electrochemical Reduction Pathways

The electrochemical reduction of nitrotetralone derivatives has been extensively studied, revealing distinct behaviors depending on the media composition. Investigations typically employ techniques such as tast and differential pulse polarography, and cyclic voltammetry. uchile.clresearchgate.netresearchgate.net

Four-Electron Reduction to Hydroxylamine (B1172632) Derivatives

In aqueous media, the electrochemical reduction of mono- and dithis compound derivatives consistently follows the general pattern observed for aromatic nitro compounds. This involves a four-electron reduction step, leading to the formation of hydroxylamine derivatives. uchile.clresearchgate.netresearchgate.netresearchgate.netiiste.org This process is characterized by a sharp, irreversible, and well-defined peak in polarographic and cyclic voltammetric analyses. iiste.org

Analysis of Nitroradical Anion Formation

A notable distinction in the electrochemical reduction of nitrotetralones, particularly in mixed media, is the absence of nitroradical anion formation. This contrasts with the behavior of other nitrobenzenes, where the nitroradical anion is typically observed as an intermediate. uchile.clresearchgate.netresearchgate.netresearchgate.net This suggests a different mechanistic pathway or a highly unstable nitroradical anion intermediate in the case of nitrotetralones under these conditions.

Influence of Media Composition on Reduction Mechanisms

The composition of the electrolytic medium significantly influences the reduction mechanisms of nitrotetralones. In aqueous environments, the four-electron reduction to hydroxylamine is the predominant pathway. uchile.clresearchgate.netresearchgate.netresearchgate.net However, in mixed media (e.g., aqueous/organic solvent mixtures), the characteristic nitroradical anion, often observed for other nitroaromatic compounds, is not detected for nitrotetralones. uchile.clresearchgate.netresearchgate.netresearchgate.net For instance, the reduction of an acetoxy derivative of this compound was found to be feasible only at alkaline pH due to its susceptibility to acid hydrolysis. uchile.clresearchgate.net The stability of nitroradical anions in general is known to be pH-dependent, with increased stability at higher pH, and influenced by water content in mixed media. psu.edu

Table 1: Summary of Electrochemical Reduction Findings for Nitrotetralones

| Media Type | Observed Reduction Step | Intermediate Formation (Nitroradical Anion) | Primary Product | Key Observation |

| Aqueous | Four-electron reduction | Not explicitly reported as stable | Hydroxylamine | Follows general aromatic nitro compound pattern. uchile.clresearchgate.netresearchgate.netresearchgate.netiiste.org |

| Mixed | Four-electron reduction | Not observed | Hydroxylamine | Differs from other nitrobenzenes due to absence of nitroradical anion. uchile.clresearchgate.netresearchgate.netresearchgate.net |

Rearrangement Reactions of Nitrotetralones

Nitrotetralones and their analogs undergo interesting rearrangement reactions, particularly in the context of vinyl cation chemistry, leading to the formation of various cyclic products.

Alkyl Migratory Preferences in this compound Analogs

Studies on the rearrangement of vinyl cations derived from this compound analogs have revealed distinct alkyl migratory preferences. For example, in the rearrangement of 7-nitrotetralone and 6-nitrotetralone analogs, an alkyl migratory preference was observed, leading to the formation of specific cyclopentenone products (e.g., 4.57b and 4.59b). uvm.edu The corresponding products of aryl migration were not detected in these instances. uvm.edu This finding contrasts with general expectations that an aryl group, even with an electron-withdrawing substituent like a nitro group, would better stabilize a cation compared to a primary alkyl group. uvm.edu However, in tetralone systems with electron-neutral or electron-poor aryl rings, the alkyl group has been shown to migrate in preference to the aryl group. nih.gov

Table 2: Alkyl Migratory Preferences in this compound Analogs

| This compound Analog | Observed Migration Preference | Product Type | Yield |

| 7-nitrotetralone | Alkyl migration | Cyclopentenone | 29% uvm.edu |

| 6-nitrotetralone | Alkyl migration | Cyclopentenone | 31% uvm.edu |

Retro-Aldol Type Mechanisms in this compound Regeneration

During the rearrangement reactions of this compound analogs, it has been observed that the original this compound materials can be regenerated as minor side products. uvm.edu This regeneration is attributed to a competing reaction pathway involving a retro-aldol type mechanism. uvm.edu This mechanism effectively reverses the formation of the rearranged products, leading back to the nitrotetralones and their corresponding α-diazo ketones. uvm.edu Retro-aldol reactions are well-known carbon-carbon bond cleavage reactions that are essentially the reverse of aldol (B89426) additions, often occurring under specific conditions to regenerate carbonyl compounds. libretexts.orgyoutube.commasterorganicchemistry.comkhanacademy.orgkhanacademy.org

Intramolecular Cyclization and Addition Mechanisms

Intramolecular cyclization and addition mechanisms play a crucial role in the formation and transformation of nitrotetralones, often leading to the construction of complex cyclic structures. These reactions leverage the inherent reactivity of this compound precursors to form new carbon-carbon bonds within the same molecule.

Intramolecular Michael Reactions in this compound Formation

The intramolecular Michael reaction is a significant pathway for the synthesis of 4-nitrotetralones. This process involves the selective side-chain nitration of methyl-substituted acryloylbenzenes, followed by a subsequent intramolecular Michael addition. For instance, the reaction of polymethyl-substituted acryloylbenzenes with fuming nitric acid in acetic anhydride (B1165640) yields products from selective side-chain nitration at the ortho-position. The resulting compounds then undergo an intramolecular Michael reaction, leading to the exclusive formation of 4-nitrotetralones. rsc.orgrsc.orgpsu.eduresearchgate.net

This two-step method, comprising side-chain nitration and subsequent intramolecular Michael reaction, has proven valuable for synthesizing various tetralone and naphthalene (B1677914) derivatives. psu.edu The intramolecular Michael reaction typically involves the addition of a nucleophile to an electrophilic alkene, often an olefin bearing functional groups capable of stabilizing a carbanion. In the context of this compound formation, this leads to the formation of a ring, which can be carbocyclic or heterocyclic. organicreactions.org The reaction proceeds smoothly, yielding exclusively the corresponding 4-nitrotetralones when treated with bases such as 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) or triethylamine (B128534) (TEA) in solvents like dichloromethane (B109758) or refluxing ethanol. psu.edu

An example of the efficiency of this reaction is demonstrated in the formation of 4-nitrotetralones (3a-h) from their corresponding precursors (2a-h). The yields are generally excellent for each step, and the nitro group in the final product can be readily converted into other functional groups. psu.edu

| Precursor (2) | Base | Solvent | Temperature | Time | Product (4-Nitrotetralone, 3) | Yield (%) |

| 2a | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3a | Excellent |

| 2b | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3b | Excellent |

| 2c | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3c | Excellent |

| 2d | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3d | Excellent |

| 2e | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3e (cis/trans isomers) | Excellent |

| 2f | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3f (cis/trans isomers) | Excellent |

| 2g | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3g (cis/trans isomers) | Excellent |

| 2h | DBU | CH₂Cl₂ | Room Temp. | 24 h | 3h (cis/trans isomers) | Excellent |

| 2a | TEA | EtOH | Reflux | 24 h | 3a | Excellent |

Note: "Excellent" yield generally implies yields above 90% as indicated in the source. psu.edu

Vinyl Cation Intermediates in this compound Transformations

Vinyl cations, characterized by a positive charge on an alkene carbon, are reactive intermediates that can play a role in the transformations of this compound systems. wikipedia.org These intermediates can be generated from β-hydroxy-α-diazo carbonyl compounds treated with a Lewis acid. The process involves the loss of a hydroxide (B78521) group, forming a vinyl diazonium salt, which then spontaneously loses molecular nitrogen to yield an exocyclic vinyl cation. uvm.eduuvm.edunsf.gov

In the context of tetralone systems, vinyl cations can undergo various rearrangements, including 1,2-shifts and C-H insertions, to form cyclic products such as cyclopentenones. uvm.eduuvm.edunsf.gov For example, the Lewis acid-promoted generation of destabilized vinyl cations from β-hydroxy diazo ketones can lead to an energetically favorable 1,2-shift across the alkene, followed by an irreversible C-H insertion to yield cyclopentenone products. nsf.gov Studies on the migratory aptitudes in rearrangements of destabilized vinyl cations, particularly those derived from diazo carbonyls, have shown that incorporating electron-releasing groups on the aryl ring of tetralone can influence the preference for aryl migration over alkyl migration. nsf.gov

For instance, the transformation of 6-amino-1-tetralone to 6-nitrotetralone can be achieved through oxidation, and subsequent reactions involving diazo ketones derived from nitrotetralones can proceed via vinyl cation intermediates. uvm.edunsf.gov

Transition Metal-Catalyzed Transformations Involving Nitrotetralones

Transition metal catalysis provides powerful strategies for the selective and efficient transformation of nitrotetralones, enabling the formation of complex molecular architectures.

Asymmetric Allylic C–H Alkylation with this compound Nucleophiles

Asymmetric allylic C–H alkylation is a highly valuable method for constructing C–C bonds, allowing for the enantioselective functionalization of unreactive C–H bonds. Nitrotetralones can serve as nucleophiles in these reactions. For example, 2-nitrotetralone has been utilized as a nucleophile in asymmetric alkylation reactions with allylbenzene. nih.gov

These reactions often proceed via palladium(II) catalysis, where the this compound acts as an acidic pro-nucleophile that undergoes in situ deprotonation by an acetate (B1210297) anion of the Pd(II) catalyst. nih.gov Chiral ligands, such as sulfoxide (B87167) ligands (e.g., ArSOX L2 and L3), are crucial for inducing high enantioselectivity in these transformations. nih.gov The ability to achieve high asymmetric induction is dependent on the ligand framework establishing a chiral environment opposite to the ligand/π-allylPd complex. nih.gov

The efficiency and enantioselectivity of asymmetric allylic C-H alkylation reactions involving nitrotetralones as nucleophiles can be summarized as follows:

| Nucleophile | Allylarenes/Olefin | Catalyst System | Enantioselectivity (ee) | Yield (%) |

| 2-nitrotetralone (1) | Allylbenzene (2) | Pd(II)/(S,R)-ArSOX L1 | -20% | 65% |

| 2-nitrotetralone (1) | Allylbenzene (2) | Pd(II)/(S,S)-ArSOX L2 | 64% | - |

| 2-nitrotetralone (1) | Allylbenzene (2) | Pd(II)/Para-tolyl sulfoxide (L3) | Comparable to L2 | - |

Data extracted from nih.gov. Note: Specific yields for L2 and L3 were not explicitly stated as distinct from L1's yield in the provided snippet, but improvements in enantioselectivity were highlighted.

The mechanism typically involves the formation of η³-allylpalladium intermediates from the cleavage of an allylic hydrogen, which then undergoes nucleophilic attack by the this compound. researchgate.netresearchgate.netmdpi.com The choice of ligands and reaction conditions significantly influences the regioselectivity and stereoselectivity of the products. snnu.edu.cnscispace.com

Palladium-Catalyzed Reactions with this compound Systems

Palladium-catalyzed reactions are versatile tools in organic synthesis, including transformations involving this compound systems. These reactions often rely on the formation of carbon-carbon bonds and can involve various mechanisms, such as cross-coupling reactions, allylic alkylations, and carbene couplings. organic-chemistry.orgnih.gov

While specific palladium-catalyzed reactions directly using nitrotetralones as the primary substrate for transformations other than allylic C-H alkylation are less extensively detailed in the provided snippets, the broader context of palladium catalysis suggests potential applications. Palladium complexes are known to facilitate allylic C-H functionalization with a wide range of nucleophiles, and their catalytic cycles often involve the reoxidation of Pd(0) to Pd(II). mdpi.comsnnu.edu.cn

For instance, palladium-catalyzed nitromethylation of aryl halides using nitromethane (B149229) as a mild formylation equivalent has been developed, leading to arylnitromethane products. organic-chemistry.org While this example does not directly feature this compound as a substrate, it illustrates the utility of palladium in introducing nitro-containing functionalities, which could be relevant for synthesizing this compound precursors or modifying nitrotetralones themselves.

The control of β-hydride elimination in palladium-catalyzed reactions is also a challenge, with different ligands being employed to broaden the scope of coupling reactions to aliphatic compounds. sioc-journal.cn This highlights the ongoing development in palladium catalysis that could be extended to this compound systems for diverse transformations.

Chemical Derivatization and Functionalization of Nitrotetralones

Synthesis of Substituted Nitrotetralone Analogs

The synthesis of substituted this compound analogs can be achieved through various strategies, primarily involving the nitration of a pre-existing tetralone core or the construction of the tetralone ring from a nitro-containing precursor.

One common approach begins with the nitration of tetralin, which yields a mixture of 5-nitrotetralin and 6-nitrotetralin. Subsequent oxidation of the purified 5-nitrotetralin using chromium trioxide (CrO₃) in acetic acid produces a mixture of 5-, 6-, 7-, and 8-nitro-1-tetralones. materialsciencejournal.org These isomers can then be separated, providing access to nitrotetralones with substitution on the aromatic ring.

Substitution on the aliphatic ring, specifically at the C2 position, can be accomplished by treating 1-tetralone (B52770) with alkyl nitrates, such as 2-octyl nitrate (B79036), in the presence of a base like potassium ethoxide. materialsciencejournal.org This method leads to the formation of 2-nitro-1-tetralones.

Furthermore, more complex, chiral-substituted analogs have been synthesized. For instance, the enantioselective Tamura cycloaddition reaction between α-branched nitro-olefins and homophthalic anhydride (B1165640), catalyzed by a cinchonidine-derived squaramide, produces chiral tetra-substituted 2-nitro-1-tetralones with high enantiomeric excess. materialsciencejournal.org

Below is a table summarizing synthetic approaches for substituted this compound analogs.

| Target Analog | Synthetic Method | Key Reagents | Reference |

| 5-, 6-, 7-, 8-Nitro-1-tetralones | Nitration of tetralin followed by oxidation | HNO₃/H₂SO₄, CrO₃, Acetic Acid | materialsciencejournal.org |

| 2-Nitro-1-tetralones | Nitration of 1-tetralone at the α-position | 2-Octyl nitrate, Potassium ethoxide | materialsciencejournal.org |

| Chiral tetra-substituted 2-nitro-1-tetralones | Enantioselective Tamura cycloaddition | α-branched nitro-olefins, Homophthalic anhydride, Cinchonidine-derived squaramide catalyst | materialsciencejournal.org |

Transformations of the Nitro Group to Other Functionalities

The nitro group is a versatile functional group renowned for its ability to be transformed into a wide range of other functionalities, a characteristic that is exploited in the derivatization of nitrotetralones. mdpi.comresearchgate.net Its strong electron-withdrawing nature facilitates various chemical conversions. mdpi.com

The most fundamental transformation is the reduction of the nitro group. Depending on the reagents and reaction conditions, the nitro group can be selectively reduced to a nitroso, oxime, or, most commonly, an amino group. mdpi.com This conversion to an amine is particularly valuable, as it opens up a vast area of subsequent chemistry, allowing for the introduction of new substituents through acylation, alkylation, or diazotization reactions. The resulting aminotetralones are key intermediates in the synthesis of various heterocyclic compounds. researchgate.net

Another significant transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a corresponding ketone or aldehyde. mdpi.com In the context of nitrotetralones substituted at the aliphatic ring (e.g., 2-nitro-1-tetralone), the Nef reaction could potentially be used to introduce a second carbonyl group, leading to diketone derivatives.

The nitro group can also be used to generate highly reactive intermediates like nitrile oxides through dehydration, which can then undergo 1,3-dipolar cycloaddition reactions to form various five-membered heterocyclic rings. researchgate.net

| Original Functionality | Transformation | Resulting Functionality | Potential Reagents/Reaction Type |

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Catalytic hydrogenation (e.g., H₂, Pd/C), Metal/acid (e.g., Sn/HCl) |

| Nitro (-NO₂) | Reduction | Nitroso (-NO) | Controlled reduction |

| Nitro (-NO₂) | Reduction | Oxime (=NOH) | Controlled reduction |

| α-Nitroalkane | Nef Reaction | Carbonyl (C=O) | Base followed by acid workup |

| Nitroalkane | Dehydration | Nitrile Oxide (-C≡N⁺-O⁻) | Dehydrating agents (e.g., Phenyl isocyanate) |

Regioselective Functionalization at Different Positions of the Tetralone Skeleton

Achieving regioselective functionalization is crucial for synthesizing specific isomers of derivatized nitrotetralones. The tetralone skeleton offers several positions for substitution, both on the aromatic and aliphatic rings.

Aromatic Ring Functionalization: Direct nitration of α-tetralone itself typically leads to substitution on the aromatic ring. The position of nitration is directed by the existing carbonyl group. This method allows for the introduction of the nitro group at specific positions, which can then be transformed as described in the previous section. For example, nitration of tetralin followed by oxidation allows access to 5-, 6-, 7-, and 8-nitro-1-tetralones. materialsciencejournal.org

Aliphatic Ring Functionalization: Introducing substituents at the C2 and C4 positions of the 1-tetralone ring is often more challenging due to the potential for aromatization of the product. materialsciencejournal.org However, specific methods have been developed to achieve this. As mentioned, 2-nitro-1-tetralones can be synthesized by reacting 1-tetralone with alkyl nitrates in the presence of a base. materialsciencejournal.org Once the nitro group is in place at the C2 position, its electron-withdrawing properties can be exploited to control the regioselectivity of subsequent reactions, such as alkylations or aldol-type condensations at the adjacent C3 position.

The choice of nitrating agent and reaction conditions is critical for controlling the position of the initial nitration, which in turn dictates the regiochemistry of the final functionalized product. materialsciencejournal.org

Stereochemical Control in this compound Derivatization

Controlling the stereochemistry during the derivatization of nitrotetralones is essential for the synthesis of enantiomerically pure compounds, which is often a requirement for biologically active molecules. Stereocenters can be introduced at the C2, C3, and C4 positions of the tetralone ring.

A key strategy for achieving stereochemical control is the use of chiral catalysts in reactions that create a new stereocenter. A notable example is the synthesis of chiral tetra-substituted 2-nitro-1-tetralones via an enantioselective Tamura cycloaddition reaction. materialsciencejournal.org In this process, a cinchonidine-derived squaramide acts as a chiral catalyst to direct the formation of one enantiomer over the other, achieving a high enantiomeric excess (ee) of 88%. materialsciencejournal.org The study also noted that reaction conditions, such as the choice of solvent and the use of molecular sieves, could influence the enantiomeric excess of the final product. materialsciencejournal.org

Another approach involves the use of chiral auxiliaries attached to the this compound molecule to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed, leaving the enantiomerically enriched product. Asymmetric organocatalysis, particularly for reactions like the Michael addition of nitroalkanes, has also emerged as a powerful tool for creating chiral centers with high stereoselectivity. researchgate.net

Spectroscopic Elucidation and Analytical Methodologies in Nitrotetralone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural assignment of nitrotetralones, offering detailed information about the connectivity of atoms and their electronic environments.

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed to elucidate the structures of nitrotetralone compounds and their more complex derivatives. For instance, the ¹H NMR spectrum of 7-Nitro-1-tetralone (B1293709) (C₁₀H₉NO₃) in CDCl₃ at 400 MHz exhibits characteristic signals that allow for the assignment of its proton environments. Key signals include methylene (B1212753) protons appearing as multiplets and triplets, and aromatic protons showing distinct doublet and double-doublet patterns, reflecting their positions relative to the nitro and carbonyl groups echemi.com.

For example, the ¹H NMR data for 7-Nitro-1-tetralone includes:

δ 2.18-2.25 (2H, m, CH₂) echemi.com

δ 2.75 (2H, t, J = 6.8 Hz, CH₂) echemi.com

δ 3.10 (2H, t, J = 6.1 Hz, CH₂) echemi.com

δ 7.45 (1H, d, J = 8.4 Hz, ArH) echemi.com

δ 8.30 (1H, dd, J = 2.4, 8.4 Hz, ArH) echemi.com

δ 8.86 (1H, d, J = 2.4 Hz, ArH) echemi.com

Another example, 6-methoxy-5-nitro-tetralone, shows characteristic ¹H NMR signals at δ 8.18 (1H, d, J = 8.8 Hz), 7.02 (1H, d, J = 8.8 Hz), 3.97 (3H, s), and 2.86 (2H, t, J = 6.5 Hz) in CDCl₃ at 600 MHz nih.gov.

These detailed chemical shifts and coupling constants, particularly from ¹H NMR, are crucial for identifying the positions of nitro groups and other substituents on the tetralone scaffold. Furthermore, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning protons to their directly attached carbons and establishing long-range correlations, which is vital for complex this compound structures nih.govsioc-journal.cn.

| Compound | NMR Type | Chemical Shift (δ) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

|---|---|---|---|---|---|---|

| 7-Nitro-1-tetralone | ¹H (400 MHz, CDCl₃) | 2.18-2.25 | m | - | CH₂ | echemi.com |

| 7-Nitro-1-tetralone | ¹H (400 MHz, CDCl₃) | 2.75 | t | 6.8 | CH₂ | echemi.com |

| 7-Nitro-1-tetralone | ¹H (400 MHz, CDCl₃) | 3.10 | t | 6.1 | CH₂ | echemi.com |

| 7-Nitro-1-tetralone | ¹H (400 MHz, CDCl₃) | 7.45 | d | 8.4 | ArH | echemi.com |

| 7-Nitro-1-tetralone | ¹H (400 MHz, CDCl₃) | 8.30 | dd | 2.4, 8.4 | ArH | echemi.com |

| 7-Nitro-1-tetralone | ¹H (400 MHz, CDCl₃) | 8.86 | d | 2.4 | ArH | echemi.com |

| 6-methoxy-5-nitro-tetralone | ¹H (600 MHz, CDCl₃) | 8.18 | d | 8.8 | ArH | nih.gov |

| 6-methoxy-5-nitro-tetralone | ¹H (600 MHz, CDCl₃) | 7.02 | d | 8.8 | ArH | nih.gov |

| 6-methoxy-5-nitro-tetralone | ¹H (600 MHz, CDCl₃) | 3.97 | s | - | OCH₃ | nih.gov |

| 6-methoxy-5-nitro-tetralone | ¹H (600 MHz, CDCl₃) | 2.86 | t | 6.5 | CH₂ | nih.gov |

NMR spectroscopy plays a vital role in determining the stereochemistry of chiral this compound derivatives. While specific 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are not explicitly detailed in the provided snippets for nitrotetralones, the general application of NMR for characterizing compounds with high enantioselectivity, such as α-allylated nitrotetralones, implies its use in stereochemical analysis acs.org. By analyzing through-space correlations (NOE effects) or coupling constants, researchers can deduce the relative and absolute configurations of chiral centers within this compound structures. This is particularly important for compounds synthesized via asymmetric reactions, where the enantiomeric excess (ee) and the absolute configuration of the product need to be confirmed acs.org.

Infrared (IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in this compound compounds by analyzing their characteristic vibrational frequencies. For 7-Nitro-1-tetralone, key absorption bands are observed, providing evidence for the presence of its defining functional groups echemi.com.

Characteristic IR absorption bands for 7-Nitro-1-tetralone include:

1675 cm⁻¹: This strong absorption is characteristic of the carbonyl (C=O) stretching vibration of the ketone group within the tetralone ring echemi.com.

1500 cm⁻¹ and 1340 cm⁻¹: These bands are indicative of the asymmetric and symmetric stretching vibrations, respectively, of the nitro (–NO₂) group echemi.com.

These absorption patterns are consistent with the presence of both a ketone and a nitro group on the tetralone scaffold, confirming the compound's identity echemi.comusp.brpsu.edu.

| Compound | Spectroscopy Type | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|---|

| 7-Nitro-1-tetralone | IR (FILM) | 1675 | C=O stretch (ketone) | echemi.com |

| 7-Nitro-1-tetralone | IR (FILM) | 1500 | NO₂ asymmetric stretch | echemi.com |

| 7-Nitro-1-tetralone | IR (FILM) | 1340 | NO₂ symmetric stretch | echemi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of nitrotetralones and to gain insights into their structural features through characteristic fragmentation patterns. The molecular formula of 7-Nitro-1-tetralone is C₁₀H₉NO₃, corresponding to a molecular weight of 191.18 g/mol echemi.comnih.govguidechem.comnih.gov. In a mass spectrum, the molecular ion peak ([M]⁺) at m/z 191 would confirm this molecular weight.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic and molecular structure of crystalline nitrotetralones in the solid state wikipedia.orgnih.gov. This method provides highly accurate data on bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure and conformation wikipedia.orglibretexts.org.

For this compound derivatives, X-ray crystallography has been utilized, particularly for confirming the absolute configuration and enantioselectivity of chiral compounds. For example, in the synthesis of α-allylated nitrotetralones, crystal structure analysis has been used in conjunction with NMR spectroscopy to characterize the complexes and confirm the high levels of enantioselectivity achieved acs.org. Although a specific crystal structure of 7-Nitro-1-tetralone was not detailed in the provided search results, the technique's application for similar nitro-containing compounds, such as 5-((5-nitro-2H-tetrazol-2-yl)methyl)-1H-tetrazol-1-ol, underscores its importance in confirming complex structures and their spatial arrangements sioc-journal.cn. X-ray crystallography is particularly useful for resolving ambiguities that might remain after NMR and MS analyses, providing definitive structural proof wikipedia.orgutah.edunovalix.com.

Theoretical and Computational Chemistry of Nitrotetralones

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. These calculations provide insights into molecular orbitals, charge distributions, and energy landscapes, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method that enables researchers to study the electronic structure of molecules and predict their properties fishersci.cafishersci.ieepa.govnih.gov. DFT has revolutionized the field by offering reliable yet effective models for medium-sized molecules, even for non-specialists. In the context of nitrotetralones, DFT can be employed to map out complete reaction pathways, providing a detailed understanding of how these compounds might participate in various chemical transformations.

By calculating the energies of reactants, intermediates, and products along a reaction coordinate, DFT studies can determine the energetics of a reaction, including activation energies and reaction enthalpies. This allows for the identification of the most favorable reaction pathways and the prediction of reaction outcomes. For nitrotetralones, DFT could be used to investigate the influence of the nitro group on the reactivity of the tetralone core, exploring pathways such as nitration, reduction, or nucleophilic/electrophilic additions. It can also help identify reactive sites within the molecule by calculating reactivity descriptors such as chemical potential, chemical hardness, electrophilicity, and Fukui functions nih.gov.

Computational Modeling of Transition States in Nitrotetralone Reactions

Understanding the transition state (TS) is critical for comprehending reaction mechanisms and kinetics, as it represents the highest energy point along a reaction pathway, separating reactants from products fishersci.ca. Transition states are inherently fleeting and difficult to observe experimentally, making computational modeling an indispensable tool for their characterization fishersci.ca.

Computational methods like the Quadratic Synchronous Transit (QST) method or the Nudged Elastic Band (NEB) method are commonly employed to locate and optimize transition states on the potential energy surface (PES). These methods allow chemists to visualize the trajectory of a reaction, providing insights into the energy landscapes that characterize molecular interactions fishersci.ca. For this compound reactions, computational modeling of transition states would involve identifying the specific atomic configurations at the peak of the energy barrier. This can reveal how bonds are broken and formed, the precise geometry of the activated complex, and the energetic requirements for the reaction to proceed. Such studies are crucial for predicting reaction rates and designing new synthetic routes or catalysts. For instance, DFT calculations can find transition structures if a good initial guess is provided, which is particularly suitable for investigating pericyclic reactions or understanding the influence of catalysts and solvents on reaction mechanisms.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools that simulate the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamics at an atomic level fishersci.ieepa.gov. Unlike static quantum chemical calculations, MD allows for the exploration of a molecule's dynamic conformational landscape under various conditions, such as temperature, pressure, and solvent environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are increasingly used to predict spectroscopic parameters, offering a valuable complement to experimental spectroscopy for structural elucidation and verification. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct information about molecular structure and dynamics.

For nitrotetralones, computational prediction of spectroscopic parameters can aid significantly in their characterization. DFT, for example, can be used to calculate NMR chemical shifts (both ¹H and ¹³C), vibrational frequencies (for IR spectra), and electronic transitions (for UV-Vis spectra). These predicted spectra can then be compared with experimental data to confirm proposed structures or to interpret complex experimental spectra. For instance, IR spectroscopy excels in identifying functional groups, while NMR provides in-depth structural information about complex compounds, including molecular dynamics and conformational changes. Computational spectroscopy can also predict how specific structural features or environmental factors might influence the observed spectra, which is particularly useful for understanding the nuances of this compound derivatives. Recent advancements even involve machine learning approaches for predicting spectroscopic constants with high accuracy.

Cheminformatics and Data Analysis for this compound Libraries

Cheminformatics is a multidisciplinary field that applies computational and informational techniques to chemical data, playing a crucial role in managing, analyzing, and designing chemical libraries. It involves the use of mathematical models and computer simulations to predict molecular behavior and chemical properties fishersci.ie.

For this compound libraries, cheminformatics approaches would be essential for various tasks. This includes:

Data Management and Storage : Efficiently storing and organizing large datasets of this compound derivatives, including their structures, properties, and any associated experimental data.

Property Prediction : Using quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict various physicochemical properties (e.g., molecular weight, LogP, hydrogen bond donors/acceptors) or biological activities of this compound derivatives based on their chemical structure.

Virtual Screening : Identifying potential candidates with desired properties from large virtual libraries of nitrotetralones, which can significantly accelerate the discovery process.

Diversity Analysis and Library Design : Analyzing the chemical diversity within existing or proposed this compound libraries to ensure broad coverage of chemical space and designing new libraries with optimal properties for specific applications.

Structural Similarity Searching and Clustering : Grouping similar this compound compounds based on their structural features or fingerprints, which can help in identifying patterns and relationships within the library.

Machine Learning Applications : Leveraging machine learning algorithms to identify patterns in molecular data, accelerate molecular discovery, and build predictive models for this compound properties or reactivity fishersci.ie.

These cheminformatics tools facilitate data integration, representation, analysis, and knowledge extraction, enabling data-driven decision-making in the study and application of this compound compounds.

Nitrotetralone As an Intermediate in Complex Organic Synthesis

Role of Nitrotetralones in Total Synthesis Strategies

In the grand architecture of total synthesis, nitrotetralones are employed as key intermediates that embody a significant portion of the target molecule's final carbon skeleton. Their strategic importance is particularly evident in the synthesis of Amaryllidaceae alkaloids, such as those possessing the crinane skeleton.

A retrosynthetic analysis of a typical crinane-type alkaloid reveals its origins from a tetracyclic core. This core can be disconnected through key cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, to reveal a β-arylethylamide precursor. This crucial precursor, which contains the necessary atoms for rings A, B, and C, can be traced back to a simpler aminotetralin derivative. The aminotetralin itself is most conveniently prepared from the corresponding nitrotetralone through the reduction of the nitro group.

Therefore, the this compound represents a stable, easily accessible precursor that contains the fused A and B rings of the final alkaloid. The nitro group acts as a "masked" amine, protecting this key functionality until the appropriate stage of the synthesis. The ketone group offers another point for modification, allowing for the introduction of stereocenters or other functional groups as required for the specific natural product target. By starting with a this compound, chemists can efficiently build molecular complexity, leveraging the inherent structure of the intermediate to guide the assembly of the final polycyclic system.

Convergent and Divergent Approaches Utilizing this compound Intermediates

The structural features of this compound make it an ideal substrate for both convergent and divergent synthetic strategies, providing chemists with flexibility in assembling complex molecules and generating libraries of related compounds.

Divergent Synthesis: Divergent synthesis is a powerful strategy where a single, common intermediate is transformed into a variety of distinct products through different reaction pathways. Nitrotetralones are excellent starting points for such strategies. From a common this compound precursor, the nitro group can be reduced to an amine. This amine can then be acylated with a diverse library of acyl chlorides. Each of these resulting amides can then be subjected to cyclization conditions (e.g., Bischler-Napieralski reaction) to produce a wide array of different heterocyclic cores. jk-sci.com Furthermore, the ketone functionality of the this compound can be subjected to various reactions (e.g., reduction, Grignard additions, Wittig reactions) before or after the cyclization, leading to another level of structural diversity. This approach is highly valuable for structure-activity relationship (SAR) studies in medicinal chemistry, where it is often necessary to synthesize a large number of analogs of a biologically active natural product to optimize its properties.

Strategies for Incorporating this compound Subunits into Natural Product Skeletons

The transformation of a this compound subunit into the core of a natural product involves a sequence of reliable and well-established chemical reactions. A common and effective strategy for building the tetracyclic core of a crinane-type alkaloid from a 6-nitrotetralone intermediate illustrates this process.

The synthetic sequence begins with the selective reduction of the nitro group. This is typically achieved through catalytic hydrogenation using a palladium catalyst (Pd/C) under an atmosphere of hydrogen gas. This reaction cleanly converts the nitro group into a primary amine, yielding the corresponding 6-aminotetralin derivative without affecting the ketone or the aromatic ring.

The newly formed amine is then coupled with an appropriate carboxylic acid chloride. This acylation step forms the crucial N-acyl-β-arylethylamine (or β-arylethylamide) intermediate. The choice of the acyl chloride is dictated by the structure of the target natural product; for many Amaryllidaceae alkaloids, this piece incorporates the future D-ring.

The final key step is the construction of the C-ring via an intramolecular cyclization. The Bischler-Napieralski reaction is ideally suited for this transformation. wikipedia.orgslideshare.net Treating the β-arylethylamide with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), promotes an intramolecular electrophilic aromatic substitution. jk-sci.comorganic-chemistry.org The amide oxygen is activated, and the electron-rich aromatic ring attacks the resulting electrophilic species to form a new six-membered ring, resulting in a 3,4-dihydroisoquinoline (B110456) system. organic-chemistry.org This reaction effectively forges the tetracyclic core of the target alkaloid family. Subsequent stereoselective reductions of the newly formed imine and the original ketone group establish the final stereochemistry of the natural product.

Below is a data table summarizing the key Bischler-Napieralski cyclization step in this strategy.

| Reactant | Reagent | Product | Reaction Type |

| N-(3,4,5,8-tetrahydronaphthalen-2-yl)acetamide | Phosphoryl chloride (POCl₃) | 6,7,9,10-Tetrahydro-5H-benzo[i]phenanthridine | Intramolecular Electrophilic Aromatic Substitution (Bischler-Napieralski Reaction) |

Future Directions in Nitrotetralone Research

Development of Novel Catalytic Systems for Nitrotetralone Synthesis and Transformations

The development of novel catalytic systems is crucial for more efficient and sustainable synthesis and transformation of this compound. Current research highlights the potential of various catalytic approaches. For instance, Lewis acidic bismuth(III) complexes have been explored for catalytic allylic C(sp³)–H functionalization of olefins, a mechanism that could be adapted for generating new C–C bonds in related systems researchgate.netresearchgate.net. Transition-metal-catalyzed functionalization of unreactive carbon-hydrogen bonds offers a powerful tool in organic synthesis, with palladium and copper catalysts being particularly relevant for intermolecular annelation reactions researchgate.net.

Palladium-catalyzed reactions have shown promise in the synthesis of α-allylated nitrotetralones through asymmetric allylic C–H alkylation, achieving high regio- and enantioselectivities with appropriate ligands acs.orgnih.gov. The optimization of phosphoramidite (B1245037) ligands has been critical in achieving high control over these reactions acs.orgnih.gov. Furthermore, the electrochemical reduction of this compound derivatives has been studied, indicating potential for novel synthetic routes via electrocatalysis uchile.clresearchgate.net. The use of 3d-non-noble metal catalysts, such as iron-based catalysts, for the reduction of nitro compounds also presents a greener and more cost-effective alternative to traditional noble-metal catalysts unimi.it.

Emerging areas include the exploration of organocatalysis, which utilizes metal-free organic molecules as catalysts, offering advantages such as stability, cost-effectiveness, and adaptability to high-throughput screening beilstein-journals.orgnih.gov. The integration of flow chemistry with in-line analytical techniques is also accelerating the development of novel synthetic routes and optimizing reaction conditions afjbs.com.

Exploration of Underutilized Reaction Pathways for this compound Derivatization

Expanding the scope of this compound derivatization requires the exploration of underutilized and novel reaction pathways. This includes investigating new methods for C–H functionalization, which are critical for accessing unexplored chemical space and expediting synthesis princeton.edu. While traditional C–H functionalization often requires harsh conditions, photoredox catalysis has revolutionized radical hydrogen atom transfer (HAT) pathways, enabling milder and more effective reactions princeton.edu.

Multi-component reactions (MCRs) represent another promising avenue, allowing for the one-pot introduction of diverse functional groups and offering efficient, atom-economic synthesis with minimal waste mdpi.com. Although MCRs have been widely applied to other heterocyclic compounds, their full potential for the construction of fused rings and macrocyclic compounds involving this compound remains largely unexplored mdpi.com.

The synthesis of α-allylated nitrotetralones via asymmetric allylic C–H alkylation is an example of a specific derivatization pathway that has shown good yields and high enantioselectivity acs.orgnih.gov. Further research could focus on diversifying the types of allylic substrates and exploring other C–H activation strategies. Additionally, the development of novel synthetic routes to related energetic materials, such as nitroguanidine, could provide insights applicable to this compound chemistry sciencemadness.org.

Integration of Machine Learning and Automation in this compound Chemistry

The integration of machine learning (ML) and automation is poised to revolutionize this compound chemistry by accelerating discovery, optimizing reactions, and enhancing efficiency. ML models, particularly those employing deep learning and neural networks, can analyze vast datasets to predict reaction outcomes, identify patterns, and suggest optimal conditions for chemical reactions, thereby reducing experimental workload and time vapourtec.comengineering.org.cnrsc.org. This predictive capability is invaluable for developing efficient synthetic routes for new compounds, including this compound derivatives vapourtec.com.

Automated synthesis platforms are becoming increasingly prevalent in pharmaceutical research and development acs.orgnih.gov. These robotic systems can autonomously evaluate chemical reactivity, combine chemical handling with in-line spectroscopy, and provide real-time feedback and analysis researchgate.net. Such systems can distinguish and select the most reactive pathways, leading to more efficient reaction discovery researchgate.net. The continuous learning capability of AI, based on massive data, and its ability for intelligent exploration in unknown spaces, are particularly well-suited for designing synthesis systems under complex conditions mdpi.com. This integration aims to build smart unmanned systems for virtual screening, task assignment, automatic experimentation, data feedback, and self-optimization in chemical synthesis mdpi.com.

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring of this compound Systems

Advanced spectroscopic techniques are essential for real-time, in-situ monitoring of this compound reactions, providing critical insights into reaction mechanisms, kinetics, and product formation. Fourier-transform infrared (FTIR) spectroscopy can monitor changes in reactant and product concentrations by measuring infrared light absorption, offering real-time analysis of reaction profiling, kinetics, and the detection of impurities chromatographytoday.comlabcluster.comjasco-global.commt.com. Similarly, Ultraviolet-visible (UV-Vis) spectroscopy can measure reactant and product concentrations over time, being useful for determining concentrations during various reactions chromatographytoday.commdpi.comspectroscopyonline.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural determination and provides an excellent platform for qualitative and quantitative analysis of samples, including the identification of unexpected by-products chromatographytoday.combeilstein-journals.orgadvancedscience.vn. Recent technological advancements have led to the development of benchtop NMR instruments, making this technique more accessible for routine reaction monitoring in both laboratory and industrial settings researchgate.netchromatographytoday.comadvancedscience.vn. Flow NMR spectroscopy, in particular, offers continuous circulation of reaction mixtures through an NMR spectrometer, providing detailed insights into dynamic chemical processes advancedscience.vn.

Raman spectroscopy is another valuable technique for in-situ monitoring, with surface-enhanced Raman spectroscopy (SERS) and tip-enhanced Raman spectroscopy (TERS) offering high spatial resolution and sensitivity for molecular structure investigations mdpi.comspectroscopyonline.com. The combination of multiple Process Analytical Technology (PAT) instruments, such as inline NMR and FTIR, within continuous flow chemistry setups allows for rapid and continuous measurement of key process parameters, providing valuable feedback for process optimization and control mt.comresearchgate.net. These techniques enable chemists to design and control reactions more effectively, increasing product yields and purity while reducing side reactions and by-products chromatographytoday.com.

Q & A

Q. What are the optimal synthetic routes for Nitrotetralone, and how do reaction conditions influence yield and purity?

Methodological Answer : The synthesis of this compound typically involves palladium-catalyzed allylic C-H alkylation, as demonstrated in asymmetric catalysis studies. Key parameters include solvent polarity (e.g., dichloromethane vs. toluene), temperature (25–80°C), and catalyst loading (2–10 mol%). Yield optimization requires monitoring reaction progress via HPLC or GC-MS, while purity is assessed using column chromatography and NMR spectroscopy (e.g., -NMR for structural confirmation). For reproducibility, follow NIH guidelines on documenting experimental variables such as reagent stoichiometry and mixing rates .

Q. How can researchers characterize this compound’s physicochemical properties, and which spectroscopic techniques are most reliable?

Methodological Answer : Physicochemical characterization should include:

- Melting point : Differential scanning calorimetry (DSC) under inert gas.

- Solubility : Phase diagrams in polar/nonpolar solvents.

- Spectroscopy : - and -NMR for structural elucidation, IR for functional group analysis, and mass spectrometry (HRMS) for molecular weight confirmation. Cross-validate results with crystallographic data (if available) to resolve ambiguities in tautomeric forms .

Q. What are the known biological or catalytic applications of this compound in foundational studies?

Methodological Answer : this compound has been explored as a precursor in asymmetric catalysis (e.g., Pd(II)/cis-ArSOX systems for C-H functionalization). To assess its utility, design kinetic studies comparing turnover frequencies (TOF) with alternative substrates. Use inhibition assays (e.g., IC measurements) to evaluate bioactivity in enzyme models. Always include negative controls and replicate experiments to distinguish intrinsic activity from artifacts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives (e.g., conflicting 13C^{13}\text{C}13C-NMR assignments)?

Methodological Answer : Contradictions often arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic vs. solution-state discrepancies. Address this by:

- Performing variable-temperature NMR to detect tautomeric shifts.

- Comparing computational chemistry predictions (DFT or MD simulations) with experimental data.

- Using X-ray crystallography to resolve solid-state structures. Document all methodological variables (e.g., solvent, concentration) to enable cross-study validation .

Q. What experimental design principles mitigate bias in mechanistic studies involving this compound?

Methodological Answer : Adopt a multivariate approach:

- Vary one parameter at a time (e.g., catalyst, solvent) while holding others constant.

- Use isotopic labeling (e.g., , ) to track reaction pathways.

- Employ kinetic isotope effects (KIE) and Hammett plots to elucidate rate-determining steps.

- Validate hypotheses with in situ spectroscopic monitoring (e.g., ReactIR). Reference the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure rigorous question framing .

Q. How do steric and electronic effects in this compound derivatives influence their reactivity in asymmetric catalysis?

Methodological Answer : Systematically modify substituents (e.g., electron-withdrawing groups at para vs. meta positions) and analyze outcomes via:

- Linear free-energy relationships (LFER) using Hammett σ constants.

- Steric maps generated from computational tools (e.g., SambVca).

- Enantioselectivity assessments using chiral HPLC or circular dichroism (CD). Correlate results with catalyst coordination geometry (e.g., X-ray structures of Pd complexes) .

Q. What strategies reconcile discrepancies between computational predictions and experimental results for this compound’s reaction pathways?

Methodological Answer : Discrepancies may stem from oversimplified computational models (e.g., gas-phase vs. solvated systems). Mitigate this by:

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Methodological Answer : Follow ISO-guided protocols:

- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C.

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via LC-MS.

- Hydrolytic stability : Test in buffered solutions (pH 1–14) at 37°C. Use Arrhenius plots to extrapolate shelf-life. Document all conditions per NIH reporting standards .

Data Contradiction and Validation Frameworks

Q. What statistical methods are appropriate for analyzing outliers in this compound bioactivity datasets?

Methodological Answer : Apply Grubbs’ test for outlier detection, followed by robust regression (e.g., Huber loss) to minimize bias. For dose-response data, use nonlinear curve fitting (e.g., Hill equation) with bootstrap resampling to estimate confidence intervals. Pre-register analysis plans to avoid p-hacking .

Q. How can meta-analysis frameworks address conflicting literature reports on this compound’s catalytic efficiency?

Methodological Answer : Perform a systematic review using PRISMA guidelines:

- Extract data on turnover numbers (TON), enantiomeric excess (ee), and reaction conditions.

- Apply random-effects models to account for inter-study heterogeneity.

- Use funnel plots to detect publication bias. Highlight methodological variations (e.g., catalyst preactivation steps) as potential confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.